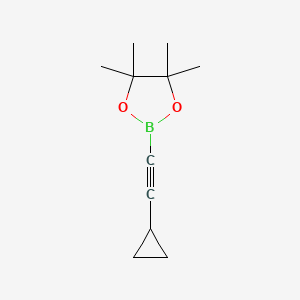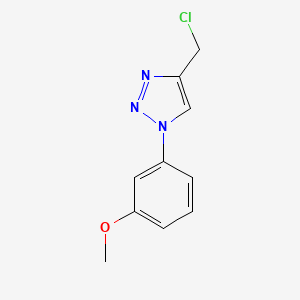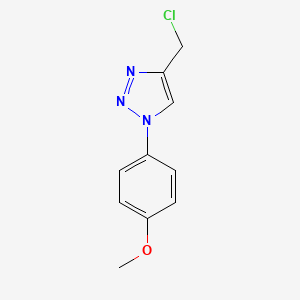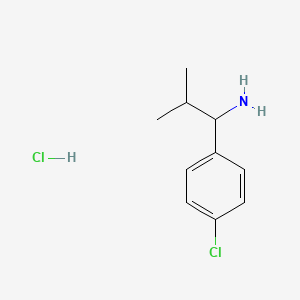
1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
Overview
Description
1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, also known as 4-Chloro-α-methylphenethylamine hydrochloride, is a synthetic derivative of phenethylamine and is commonly used in scientific research as a tool compound to study the effects of monoamine reuptake inhibition. The compound is used in a wide range of laboratory research applications, including studies on the effects of neurotransmitter reuptake inhibition, enzyme inhibition, and receptor activation. It has also been used to study the effects of monoamine oxidase inhibition and to investigate the effects of various drugs on the central nervous system.
Scientific Research Applications
GABAB Receptor Antagonism
Research by Abbenante, Hughes, and Prager (1994) indicates that 2-(4-Chlorophenyl)-3-nitropropan-1-amine, a compound closely related to 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, shows activity as a GABAB receptor antagonist. This suggests potential applications in neurological research, specifically in studying GABAB receptor functions (Abbenante, Hughes, & Prager, 1994).
Radiolabeling for Pharmacological Studies
Engler and Pallos (1973) described the synthesis of a 14C-labelled version of 1-(4-chlorophenyl)-2-methyl-2-aminopropane hydrochloride. This method is valuable for tracing the drug in pharmacological studies to understand its distribution and mode of action (Engler & Pallos, 1973).
Spectroscopic Characterization and Crystal Structures
Kuś et al. (2016) conducted comprehensive spectroscopic characterization and crystallographic studies on N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride, closely related to the compound . This research is crucial for understanding the compound's molecular structure, which aids in its identification and potential applications in forensic science (Kuś et al., 2016).
Corrosion Inhibition in Mild Steel
A study by Boughoues et al. (2020) investigated the use of similar amine derivative compounds as corrosion inhibitors for mild steel in acidic media. This suggests potential applications of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride in industrial corrosion prevention (Boughoues et al., 2020).
Interaction with Metal Ions
Research by Aguiari et al. (1992) on acyclic and cyclic Schiff bases, which include derivatives similar to 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, explores their interactions with metal ions. This could have implications in the field of coordination chemistry and metal ion detection (Aguiari et al., 1992).
Mechanism of Action
Target of Action
The primary target of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is the histamine H3 receptor . This receptor plays a crucial role in maintaining wakefulness and regulating the release of histamine and other neurotransmitters in the brain .
Mode of Action
1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride acts as a selective antagonist or inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The action of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride affects the histaminergic signaling pathway. By blocking the H3 receptor, it prevents the inhibitory effect of histamine on its own synthesis and release . This leads to increased histamine levels, which in turn enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters .
Pharmacokinetics
Its efficacy could be mediated through its activity as an antagonist/inverse agonist at h3 receptors .
Result of Action
The molecular and cellular effects of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride’s action include increased histamine synthesis and release, enhanced activity of histaminergic neurons, and increased signaling of other neurotransmitters in the brain . These effects contribute to its therapeutic effectiveness in conditions such as narcolepsy .
Safety and Hazards
properties
IUPAC Name |
1-(4-chlorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBGQWZZQKYLLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



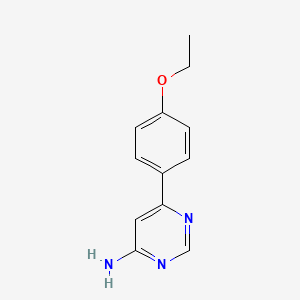
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1487956.png)

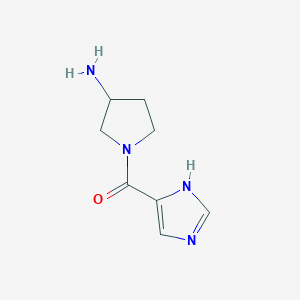
![1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487966.png)

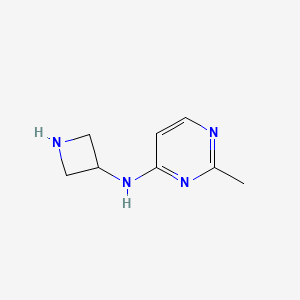

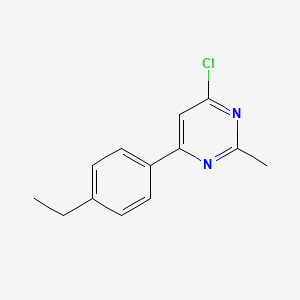
amine](/img/structure/B1487971.png)
